tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride
Description
Chemical Structure and Properties: The compound tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride consists of a cyclobutyl core substituted with a 3-aminophenyl group and a tert-butyl carbamate moiety, forming a hydrochloride salt. The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthesis .
The hydrochloride salt improves aqueous solubility, a critical feature for bioavailability in drug candidates .
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11;/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18);1H |
InChI Key |
KJUYOIDQZPMLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling for Cyclobutyl-Aryl Formation
- Reaction Type: Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
- Reagents/Catalysts: Pd₂(dba)₃ with BINAP ligand.
- Solvent: Toluene or polar aprotic solvents like tetrahydrofuran (THF).
- Conditions: Elevated temperature (~100°C), inert atmosphere.
- Outcome: Formation of the cyclobutyl ring substituted with the 3-aminophenyl group or protected precursor.
- Yield: Typically around 30–70%, depending on steric effects and substituents.
This step is crucial to install the 3-aminophenyl substituent onto the cyclobutyl ring, often starting from a halogenated cyclobutyl intermediate and an aryl boronic acid or amine derivative.
Boc Protection of the Amino Group
- Reagents: Di-tert-butyl dicarbonate (Boc₂O).
- Solvent: Dichloromethane (DCM) or other aprotic solvents.
- Conditions: Room temperature, sometimes with a base such as triethylamine.
- Purpose: Protect the free amine as a tert-butyl carbamate to prevent side reactions in subsequent steps.
- Yield: High (>80%) under optimized conditions.
This step converts the free amine into the Boc-protected carbamate, stabilizing the molecule and facilitating purification.
Hydrochloride Salt Formation
- Reagents: Hydrogen chloride gas or HCl in organic solvents (e.g., HCl in dioxane or methanol).
- Conditions: Mild, room temperature.
- Purpose: Formation of the hydrochloride salt to improve solubility, stability, and handling.
- Outcome: this compound as a crystalline solid.
Salt formation is a common final step in amine-containing compound synthesis to facilitate isolation and enhance pharmaceutical properties.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd-catalyzed coupling | Pd₂(dba)₃, BINAP ligand | Toluene/THF | 100°C | 30–70 | Installation of 3-aminophenyl substituent on cyclobutyl ring |
| 2 | Boc protection | Di-tert-butyl dicarbonate (Boc₂O) | DCM | RT | >80 | Protection of amino group as Boc carbamate |
| 3 | Salt formation | HCl gas or HCl in dioxane/methanol | Dioxane/MeOH | RT | Quantitative | Formation of hydrochloride salt for stability |
Advanced Synthetic Considerations
Modified Hofmann/Curtius Rearrangement for Carbamate Formation
- Some protocols use Curtius rearrangement of acyl azides derived from carboxylic acids to form tert-butyl carbamates.
- This involves reaction with di-tert-butyl dicarbonate and sodium azide, followed by rearrangement in the presence of catalysts like zinc(II) triflate.
- This method is phosgene-free and can provide carbamates in moderate to good yields.
One-Pot N-Alkyl Carbamate Synthesis
- Direct N-alkylation of carbamate intermediates with alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can streamline synthesis.
- TBAI helps minimize overalkylation by stabilizing carbamate anions.
- This approach reduces purification steps and improves overall efficiency.
Optimization of Pd-Catalyzed Coupling
- Ligand and catalyst screening (e.g., XPhos, BINAP) can improve regioselectivity and yields.
- Solvent choice influences solubility and reaction kinetics.
- Temperature control is critical to avoid Boc group decomposition (recommended <110°C).
- Design of Experiments (DoE) approaches help optimize reaction parameters.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm Boc protection and cyclobutyl ring integrity. tert-Butyl protons show singlets near 1.4 ppm.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (expected [M+H]^+ ~256.3 g/mol).
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- X-ray Crystallography: Occasionally employed to confirm stereochemistry and hydrogen bonding in analogs.
Summary of Key Research Findings
- The compound’s preparation is well-established through palladium-catalyzed coupling followed by Boc protection and salt formation.
- Alternative synthetic routes such as modified Curtius rearrangement offer phosgene-free methods to access tert-butyl carbamates.
- Optimization of reaction conditions and catalysts significantly impacts yields and purity.
- Analytical techniques ensure structural integrity and reproducibility.
- The hydrochloride salt form enhances compound stability for research and pharmaceutical applications.
This comprehensive overview of the preparation methods for this compound integrates diverse sources and highlights advanced synthetic strategies, reaction conditions, and analytical protocols essential for high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: It is investigated for its role in targeting specific molecular pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The cyclobutyl group provides structural stability, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituent Effects: The 3-aminophenyl group in the target compound is electron-donating, enhancing basicity and hydrogen-bonding capacity compared to chlorophenyl (electron-withdrawing) or cyano analogs .
Pharmacological and Functional Differences
- Sibutramine Derivatives: Act as serotonin-norepinephrine reuptake inhibitors (SNRIs) via secondary amine metabolites. The chlorophenyl group contributes to lipophilicity and receptor affinity, while the target compound’s amino group may favor interactions with polar residues in enzymes or receptors .
- Carbamate vs. Amine Functionality : The tert-butyl carbamate in the target compound likely serves as a prodrug moiety, requiring hydrolysis to release the active amine. In contrast, Sibutramine’s dimethylamine is directly ionized, enabling immediate activity .
Physicochemical Properties
Notes:
- The hydrochloride salt form enhances water solubility across all compounds .
Biological Activity
tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl group and an aminophenyl moiety attached to a cyclobutyl ring, presents opportunities for therapeutic applications and interactions with various biomolecules.
- Molecular Formula : C14H20N2O2·HCl
- Molecular Weight : 292.82 g/mol
- CAS Number : Not specified in the results.
Research indicates that this compound interacts with several biological targets, influencing cellular pathways. The compound may form stable complexes with proteins and enzymes, which is crucial for modulating their activity. Specific mechanisms are still under investigation, but preliminary studies suggest that the compound could act as a modulator in various biochemical pathways.
Biological Activity
The biological activity of this compound has been explored through various studies:
- Binding Affinity : Interaction studies have shown that the compound exhibits significant binding affinity with certain proteins and enzymes, which may lead to therapeutic implications.
- Cellular Pathways : Initial findings suggest that it may influence cellular signaling pathways, potentially making it a candidate for drug development.
- Therapeutic Applications : Its unique structure allows for potential applications in treating diseases through targeted molecular interactions.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate | 1259224-00-4 | Similar structure with amino group at different position |
| Tert-butyl carbamate | 110-20-7 | Simpler structure without cyclobutyl moiety |
| Tert-butyl-N-methylcarbamate | 1959-09-7 | Different substituents on the carbamate group |
| Tert-butyl (3-aminocyclobutyl)carbamate | 16228707 | Contains cyclobutyl but lacks the aminophenyl group |
This comparison highlights the unique structural and functional characteristics of this compound, which may contribute to its distinct biological activity.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Study on Protein Interaction : A study demonstrated that the compound effectively inhibits certain enzyme activities by binding to their active sites, suggesting its potential as an enzyme inhibitor in therapeutic contexts.
- Cell Line Studies : In vitro studies using cancer cell lines indicated that this compound could induce apoptosis, highlighting its potential use in oncology.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling tert-butyl carbamate with a cyclobutyl-aminophenyl precursor under controlled conditions. Key steps include:
- Step 1: Activation of the carbamate group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 2: Cyclobutyl ring functionalization via nucleophilic substitution or Buchwald-Hartwig amination for aryl-amine bond formation .
- Step 3: Hydrochloride salt formation to enhance stability and solubility .
Critical Parameters:
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Answer: Primary Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass calculated for C₁₄H₂₁ClN₂O₂ ([M+H]⁺): 297.1365; deviation <2 ppm validates purity .
- X-ray Diffraction (XRD): Resolves cyclobutyl ring puckering and hydrogen bonding in the hydrochloride salt .
Advanced Tip: Use in situ IR to monitor carbamate formation (C=O stretch ~1700 cm⁻¹) during synthesis .
Q. What are the critical safety and handling protocols for this compound?
Answer:
- Hazards: Non-corrosive but may cause respiratory irritation upon inhalation of fine powders .
- Protective Measures:
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can conflicting crystallographic data on cyclobutyl ring conformation be resolved?
Answer: Discrepancies in ring puckering (e.g., planar vs. bent geometries) arise from packing effects or counterion interactions. Methodological solutions include:
- Multi-temperature XRD: Analyze structures at 100K and 298K to assess thermal motion .
- DFT Calculations: Compare experimental data with optimized geometries (e.g., B3LYP/6-31G*) to identify dominant conformers .
- Powder XRD: Confirm bulk crystallinity if single-crystal data is ambiguous .
Case Study: A 2024 study resolved a 0.2Å discrepancy in cyclobutyl C–C bond lengths using synchrotron XRD, attributing it to lattice strain .
Q. What strategies optimize enzymatic hydrolysis studies of the carbamate group?
Answer: Carbamate hydrolysis is critical for prodrug activation. Key approaches:
- Enzyme Selection: Use esterases (e.g., porcine liver esterase) or cytochrome P450 isoforms (CYP3A4) .
- Kinetic Assay Design:
- Substrate Concentration: 0.1–1.0 mM to avoid enzyme saturation.
- Detection: HPLC-MS to quantify tert-butyl alcohol release (retention time: 2.8 min) .
- Inhibition Controls: Include phenylmethylsulfonyl fluoride (PMSF) to confirm esterase-specific activity .
Q. How do electronic effects of the 3-aminophenyl group influence reactivity in cross-coupling reactions?
Answer: The electron-rich amino group directs electrophilic substitution and stabilizes transition metals in catalysis:
- Suzuki-Miyaura Coupling: The amino group enhances oxidative addition to Pd(0) but may require protection (e.g., Boc) to prevent catalyst poisoning .
- DFT Insights: The HOMO (-5.3 eV) localizes on the amino group, facilitating nucleophilic attack in SNAr reactions .
Case Study: Protecting the amine as a trifluoroacetate increased coupling yields from 55% to 82% in a 2023 aryl bromide cross-coupling study .
Q. What computational methods predict solubility and stability under physiological conditions?
Answer:
- Solubility Prediction:
- COSMO-RS: Estimates logS (-3.2 ± 0.5) using charge density profiles .
- Molecular Dynamics (MD): Simulates hydration free energy (-12 kcal/mol) to validate experimental solubility (2.1 mg/mL in PBS) .
- Stability Analysis:
Q. How can contradictory bioactivity data in enzyme inhibition assays be addressed?
Answer: Discrepancies often arise from assay conditions or enzyme sources. Mitigation strategies:
- Standardize Assays: Use recombinant enzymes (e.g., Sigma Aldrich CYP3A4) and control for cofactors (e.g., NADPH) .
- Data Normalization: Express IC₅₀ values relative to a positive control (e.g., ketoconazole for CYP3A4) .
- Orthogonal Validation: Confirm inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
